Octhilinone

Description

Properties

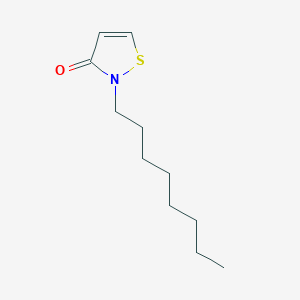

IUPAC Name |

2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIIZHYYWMHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68480-30-8 (hydrochloride) | |

| Record name | Octhilinone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025805 | |

| Record name | Octhilinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO] | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C) | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7 | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Light, golden yellow, clear liquid | |

CAS No. |

26530-20-1 | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-n-Octyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octhilinone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octhilinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octhilinone (ISO); 2-octyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTHILINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LFS24GD0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15 °C at 101.325 kPa | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Mechanism of Action of Octhilinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide with potent antifungal and antibacterial properties.[1] As a member of the isothiazolinone class of compounds, it is extensively utilized as a preservative in a variety of industrial and commercial products, including paints, coatings, adhesives, and leather.[2] Its efficacy is rooted in a multi-pronged mechanism of action that rapidly disrupts microbial growth and metabolism, culminating in irreversible cellular damage and death. This technical guide provides a comprehensive overview of the core mechanisms, cellular targets, and downstream effects of this compound on fungal cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Thiol Reactivity and Enzyme Inhibition

The principal molecular mechanism underpinning the antifungal activity of this compound is its high reactivity towards thiol groups (-SH).[2] The electrophilic sulfur atom within the isothiazolinone ring readily reacts with nucleophilic sulfhydryl groups present in cysteine residues of proteins and the antioxidant molecule glutathione (B108866) (GSH).[2][3] This interaction disrupts the function of a wide range of essential enzymes and depletes the cell's primary antioxidant defenses.

The lipophilic n-octyl side chain of the this compound molecule facilitates its transport across the fungal cell membrane, enabling it to reach its intracellular targets.[2] The subsequent interaction with thiols is a two-step process:

-

Rapid Inhibition: An initial, swift reaction with accessible thiol groups on the surface of critical enzymes leads to an immediate halt in key metabolic pathways. This results in a rapid cessation of fungal growth, respiration, and energy production within minutes of exposure.[2]

-

Irreversible Damage: This is followed by a more extensive and irreversible inactivation of a broader range of proteins. The depletion of the intracellular glutathione pool compromises the cell's ability to counteract oxidative stress, leading to widespread cellular damage and eventual cell death over a period of hours.[2]

Cellular Targets and Downstream Effects

This compound's reaction with thiol groups triggers a cascade of detrimental effects within the fungal cell, targeting several crucial cellular processes:

Disruption of Central Metabolic Pathways

This compound rapidly disrupts central metabolic pathways by inhibiting key enzymes, particularly dehydrogenases involved in the Krebs cycle, nutrient metabolism, and energy generation.[4] This leads to a swift inhibition of fundamental physiological activities such as respiration (oxygen consumption), energy generation in the form of ATP synthesis, and overall growth.[4]

Induction of Oxidative Stress and Mitochondrial Dysfunction

A significant consequence of this compound exposure is the induction of oxidative stress. This is characterized by the depletion of intracellular glutathione (GSH) and an increase in the production of reactive oxygen species (ROS).[5][6] The depletion of GSH, a critical antioxidant, leaves the cell vulnerable to damage from ROS.[7]

Mitochondria are a primary target of this compound-induced oxidative stress. The disruption of mitochondrial function is evidenced by a decrease in mitochondrial membrane potential and reduced bioenergetic function.[4][5] This mitochondrial damage can further exacerbate ROS production, creating a vicious cycle of oxidative stress and cellular damage.[8]

Apoptosis and Cell Death

The culmination of enzymatic inhibition, metabolic disruption, and oxidative stress is the induction of programmed cell death, or apoptosis. This compound treatment has been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade.[5][6] This activation, coupled with the other cellular insults, leads to the ultimate demise of the fungal cell.

Quantitative Data

The following table summarizes the available quantitative data regarding the antifungal activity of this compound.

| Parameter | Fungal Species/System | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Fungal isolates from building facades | Varies significantly depending on the isolate | [9] |

| Caspase-3 Activation | bEnd.3 cells (mammalian) | Significant increase at 25 µM OIT after 3 hours | [5] |

| Mitochondrial ROS Increase | bEnd.3 cells (mammalian) | Significant increase at 25 µM OIT after 1 and 3 hours | [5] |

| IC50 (Monoacylglycerol Lipase) | Purified rat recombinant MGL | 88 +/- 12 nM | [10] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of this compound are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, including a drug-free growth control well.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm).

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

-

Fungal cells

-

Phosphate-buffered saline (PBS)

-

H2DCFDA stock solution (in DMSO)

-

This compound

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Treatment:

-

Grow fungal cells to the desired growth phase.

-

Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

-

-

Probe Loading:

-

Wash the cells with PBS.

-

Incubate the cells with H2DCFDA (typically 10 µM) in PBS for 30-60 minutes in the dark.

-

-

Washing:

-

Wash the cells with PBS to remove excess probe.

-

-

Fluorescence Measurement:

-

Immediately analyze the cells using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a microplate reader to quantify the fluorescence intensity. An increase in fluorescence indicates an increase in intracellular ROS.

-

Assessment of Mitochondrial Respiration

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function.

Materials:

-

Fungal cells

-

Seahorse XF Assay Medium

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A)

-

Seahorse XF Analyzer and appropriate cell culture plates

Procedure:

-

Cell Seeding:

-

Seed fungal cells onto a Seahorse XF cell culture microplate at an optimized density.

-

-

Treatment:

-

Treat the cells with this compound for the desired duration.

-

-

Assay Preparation:

-

Replace the growth medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator for 1 hour.

-

-

Seahorse Analysis:

-

Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

The Seahorse XF Analyzer will measure the OCR at baseline and after each injection.

-

-

Data Analysis:

-

Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Glutathione (GSH) Depletion Assay

This protocol quantifies the intracellular concentration of reduced glutathione (GSH).

Materials:

-

Fungal cells

-

Metaphosphoric acid (MPA) for extraction

-

Glutathione reductase

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Spectrophotometer

Procedure:

-

Cell Lysis and Deproteinization:

-

Harvest fungal cells and lyse them.

-

Add MPA to the cell lysate to precipitate proteins.

-

Centrifuge to collect the protein-free supernatant.

-

-

GSH Measurement:

-

In a 96-well plate, mix the supernatant with a reaction mixture containing glutathione reductase, DTNB, and NADPH.

-

DTNB is reduced by GSH to 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

The rate of TNB formation is proportional to the concentration of GSH in the sample.

-

-

Quantification:

-

Measure the absorbance at 412 nm over time.

-

Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in this compound's mechanism of action.

Caption: Overall mechanism of action of this compound on fungal cells.

Caption: Experimental workflow for detecting intracellular ROS in fungal cells.

Caption: Postulated signaling pathway activated by this compound-induced oxidative stress.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Comparative transcriptomics of Aspergillus fumigatus strains upon exposure to human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High confidence proteomic analysis of yeast LDs identifies additional droplet proteins and reveals connections to dolichol synthesis and sterol acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hog1 Mitogen-Activated Protein Kinase Is Essential in the Oxidative Stress Response and Chlamydospore Formation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition kinetics of D-glyceraldehyde 3-phosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive proteomic analysis of Saccharomyces cerevisiae cell walls: identification of proteins covalently attached via glycosylphosphatidylinositol remnants or mild alkali-sensitive linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative proteomic analysis of the Saccharomyces cerevisiae industrial strains CAT-1 and PE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Octyl-isothiazolin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyl-isothiazolin-3-one (OIT), a potent biocide, is a subject of significant interest across various industries, including coatings, adhesives, and material preservation. Its efficacy as an antifungal and antibacterial agent is well-documented. This technical guide provides a comprehensive overview of the synthesis and chemical properties of OIT, tailored for researchers, scientists, and professionals in drug development. The document details established synthetic pathways, including specific experimental protocols, and presents a thorough examination of its physicochemical characteristics, stability, and degradation mechanisms. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

2-Octyl-isothiazolin-3-one, with the CAS number 26530-20-1, is a member of the isothiazolinone class of heterocyclic compounds.[1] It is widely recognized for its broad-spectrum antimicrobial activity against fungi and bacteria.[2][3] This property has led to its extensive use as a preservative and biocide in a variety of industrial and consumer products, such as paints, coatings, adhesives, leather, and wood products.[3] OIT's mechanism of action involves the inhibition of key enzymes in microorganisms, disrupting their metabolic pathways and leading to cell death. While highly effective, its application requires a thorough understanding of its chemical behavior to ensure safety and stability in formulations. This guide aims to provide a detailed technical resource on the synthesis and chemical properties of this important industrial biocide.

Synthesis of 2-Octyl-isothiazolin-3-one

The synthesis of 2-octyl-isothiazolin-3-one is typically achieved through a multi-step process. Two primary routes are commonly employed, both starting from readily available precursors and culminating in the cyclization of an N-octyl-propionamide intermediate.

Synthesis Route 1: Via 3-Mercaptopropionic Acid Methyl Ester

This route involves the initial formation of 3-mercaptopropionic acid methyl ester, followed by amidation with octylamine (B49996) and subsequent cyclization.

Step 1: Synthesis of 3-Mercaptopropionic Acid Methyl Ester

This step involves the reaction of methyl acrylate (B77674) with a sulfur source, such as sodium hydrosulfide.[4] However, this method can produce toxic and flammable byproducts like methyl mercaptan.[4]

Step 2: Synthesis of N-octyl-3-mercaptopropionamide

The methyl ester of 3-mercaptopropionic acid is then reacted with n-octylamine to form the corresponding amide.[4]

Step 3: Cyclization to 2-Octyl-isothiazolin-3-one

The final step is the cyclization of N-octyl-3-mercaptopropionamide using a chlorinating agent, such as chlorine gas, to yield 2-octyl-isothiazolin-3-one hydrochloride. This is followed by neutralization to obtain the final product.[4]

Synthesis Route 2: Via Dithiodipropionic Acid Derivative

An alternative and often preferred route utilizes sodium disulfide, which is considered a safer alternative to sodium hydrosulfide.

Step 1: Synthesis of Methyl 3,3'-dithiodipropionate

Methyl acrylate is reacted with sodium disulfide in a buffered solution to produce methyl 3,3'-dithiodipropionate.[5]

Step 2: Synthesis of N,N'-dioctyl-3,3'-dithiodipropionamide

The resulting dithioester is then reacted with n-octylamine to form the dithiodiamide.[5]

Step 3: Cyclization to 2-Octyl-isothiazolin-3-one

The N,N'-dioctyl-3,3'-dithiodipropionamide is cyclized using a chlorinating agent. Both chlorine gas and sulfuryl chloride have been effectively used for this step. The reaction with sulfuryl chloride is often preferred for its operational advantages.[5][6] The cyclization yields the hydrochloride salt of OIT, which is then neutralized.

Experimental Protocols

Protocol 1: Synthesis of N,N'-dioctyl-3,3'-dithiodipropionamide

In a suitable reaction vessel, 236g of methyl 3,3'-dithiodipropionate, 250g of n-octylamine, and 200g of water are combined. The mixture is stirred at 25 ± 5 °C for 20 ± 5 hours. After the reaction, the mixture is allowed to settle, and the solid product is collected by suction filtration and dried. This process yields N,N'-dioctyl-3,3'-dithiodipropionamide as a white powder.[5]

Protocol 2: Cyclization using Sulfuryl Chloride

A solution of N,N'-di-n-octyl-3,3'-dithiodipropionamide (43.25 g, 0.1 mol) in 350 ml of an organic solvent such as chloroform (B151607) or methylene (B1212753) chloride is prepared in a three-necked flask equipped with a thermometer and a dropping funnel. The solution is cooled to below -5 °C. Sulfuryl chloride (13.5 g, 0.1 mol) is then added dropwise over 3 hours while maintaining the temperature. The reaction mixture is stirred for an additional hour at -5 °C, after which the temperature is slowly raised to room temperature and maintained for a period to ensure complete reaction. The resulting product, 2-n-octyl-4-isothiazolin-3-one hydrochloride, can be isolated by removing the solvent.[6]

Protocol 3: Neutralization and Purification

The 2-n-octyl-4-isothiazolin-3-one hydrochloride is suspended in water, and an organic solvent immiscible with water (e.g., octane, heptane, or toluene) is added. The mixture is stirred to facilitate the transfer of the free OIT into the organic phase upon neutralization. The pH of the aqueous phase is adjusted to 6-7 with a base like sodium hydroxide. The organic layer containing the purified OIT is then separated. The solvent can be removed under reduced pressure to yield the final product as a light yellow liquid.[4][7] Repeated extractions can be performed to improve purity.[7]

Synthesis Pathway Diagram

Caption: Synthesis of 2-Octyl-isothiazolin-3-one via the Dithiodipropionate Route.

Chemical Properties of 2-Octyl-isothiazolin-3-one

A thorough understanding of the chemical properties of OIT is crucial for its effective and safe application.

Physicochemical Properties

The key physicochemical properties of 2-octyl-isothiazolin-3-one are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NOS | [2] |

| Molecular Weight | 213.34 g/mol | [8] |

| Appearance | Yellow to amber transparent liquid or crystals | [2] |

| Melting Point | < 25 °C | [2] |

| Boiling Point | 120 °C | [2] |

| Density (20°C) | 1.03 - 1.05 g/mL | [2][3] |

| Vapor Pressure (25°C) | 2.98 mmHg | [9] |

| Water Solubility (19°C) | < 0.1 g/100 mL | [10] |

| Solubility in Organic Solvents | Soluble | [3][8] |

| log Kow (octanol-water partition coefficient) | 2.45 | [11] |

| pKa | -2.04 ± 0.20 (Predicted) |

Stability and Reactivity

2-Octyl-isothiazolin-3-one is generally stable under normal storage conditions.[3] However, it exhibits reactivity with certain classes of compounds.

-

Thermal Stability: OIT demonstrates good thermal stability, which is advantageous for its incorporation into various formulations.[8]

-

UV Stability: It is also stable against degradation by UV light and in acidic rain environments, making it suitable for outdoor applications such as in paints and coatings.[3][8]

-

Incompatibilities: OIT is incompatible with strong oxidizing agents.[9] It can also react with nucleophiles such as amines, mercaptans, and sulfides. These reactions can lead to a loss of biocidal activity.

Degradation

The degradation of 2-octyl-isothiazolin-3-one in the environment is a critical aspect of its overall profile.

-

Hydrolysis: Isothiazolinones, in general, are susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis increases with increasing pH. While stable in acidic media, their degradation is significantly faster in alkaline solutions.[12]

-

Photodegradation: OIT can undergo photodegradation in aqueous environments. Studies have shown that the photodegradation follows first-order kinetics. The process is initiated by the cleavage of the N-S bond in the isothiazolinone ring, leading to a series of degradation products.[1][12]

Degradation Pathway Diagram

Caption: Proposed Photodegradation Pathway of 2-Octyl-isothiazolin-3-one in Water.

Analytical Methods

The detection and quantification of 2-octyl-isothiazolin-3-one in various matrices are essential for quality control, environmental monitoring, and research purposes.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS), is a widely used technique for the analysis of OIT.[13]

-

Gas Chromatography (GC): GC is another suitable method for the analysis of OIT, particularly for its determination in various environmental and industrial samples.[14]

-

Spectroscopy: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of OIT and its intermediates.[11][15][16]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of 2-octyl-isothiazolin-3-one. The synthetic routes, including detailed experimental protocols, offer a practical framework for its preparation. The comprehensive data on its physicochemical properties, stability, and degradation pathways are essential for its effective formulation and safe handling. The provided diagrams of the synthesis and degradation pathways offer a clear visual representation of the chemical transformations involved. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development and other related fields who are working with or interested in this important biocide.

References

- 1. Photodegradation of octylisothiazolinone and semi-field emissions from facade coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meisenbaochem.com [meisenbaochem.com]

- 3. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1 - Buy Good Quality OIT 98%, Manufacturer Supply OIT 98%, Hot Sale OIT 98% Product on Sinobio Chemistry [sinobiochemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one - Google Patents [patents.google.com]

- 6. US5453507A - Process for preparing 4-isothiazolin-3-one - Google Patents [patents.google.com]

- 7. KR100896517B1 - Purificatin method of the 2-octyl-3-isothiazolone - Google Patents [patents.google.com]

- 8. 2-OCTYL-2H-ISOTHIAZOL-3-ONE (OIT) - Ataman Kimya [atamanchemicals.com]

- 9. 2-OCTYL-3-ISOTHIAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. cpachem.com [cpachem.com]

- 11. 2-n-Octyl-4-isothiazolin-3-one | C11H19NOS | CID 33528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3(2H)-Isothiazolone, 2-octyl- [webbook.nist.gov]

- 15. 3(2H)-Isothiazolone, 2-octyl- [webbook.nist.gov]

- 16. MassBank of North America [mona.fiehnlab.ucdavis.edu]

Spectroscopic Analysis of Octhilinone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-octyl-4-isothiazolin-3-one) is a biocide widely utilized for its potent fungicidal and bactericidal properties. It belongs to the isothiazolinone class of preservatives, which are effective against a broad spectrum of microorganisms. The efficacy and safety of this compound and its derivatives are critically dependent on their chemical structure and purity. Therefore, a thorough spectroscopic analysis is paramount for quality control, regulatory compliance, and the development of new, improved biocidal agents. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound and its derivatives, complete with experimental protocols and data interpretation.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of an isothiazolinone heterocyclic ring with an N-octyl substituent.

Chemical Structure:

Molecular Formula: C₁₁H₁₉NOS[1]

Molecular Weight: 213.34 g/mol [1]

Spectroscopic Characterization

The primary spectroscopic techniques for the elucidation and confirmation of the structure of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectral Data for this compound

Due to the lack of publicly available experimental spectra, the following are predicted chemical shifts based on the molecular structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyl of octyl chain) | ~ 0.88 | Triplet | 3H |

| -(CH₂)₆- (methylene groups in octyl chain) | ~ 1.2-1.4 | Multiplet | 12H |

| -N-CH₂- (methylene attached to Nitrogen) | ~ 3.8 | Triplet | 2H |

| -S-CH= | ~ 6.5 | Doublet | 1H |

| =CH-C=O | ~ 8.1 | Doublet | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ (terminal methyl) | ~ 14 |

| -(C H₂)₆- (octyl chain methylenes) | ~ 22-32 |

| -N-C H₂- | ~ 45 |

| -S-C H= | ~ 120 |

| =C H-C=O | ~ 145 |

| -C=O (carbonyl) | ~ 165 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 (depending on concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30 or similar).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2955-2850 | Strong | C-H stretching (alkyl chain) |

| 1680-1660 | Strong | C=O stretching (amide carbonyl) |

| 1640-1620 | Medium | C=C stretching (isothiazolinone ring) |

| 1465-1450 | Medium | C-H bending (methylene) |

| 1380-1370 | Medium | C-H bending (methyl) |

| 1150-1050 | Medium | C-N stretching |

| 700-600 | Medium | C-S stretching |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a small amount of powdered solid onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can be used to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data for this compound

-

Molecular Ion (M⁺): m/z = 213.1187 (calculated for C₁₁H₁₉NOS)

-

Major Fragmentation Peaks (from GC-MS data):

-

The fragmentation of the octyl chain is a prominent feature, leading to a series of losses of CₙH₂ₙ₊₁ fragments.

-

Cleavage of the N-octyl bond.

-

Fragmentation of the isothiazolinone ring.

-

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with library spectra for confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores (e.g., double bonds, carbonyl groups).

UV-Vis Absorption Data for this compound

-

λ_max: ~280 nm

-

This absorption is attributed to the n → π* and/or π → π* electronic transitions within the α,β-unsaturated carbonyl system of the isothiazolinone ring.

-

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Perform serial dilutions to obtain a series of standard solutions of known concentrations.

-

-

Instrument Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample preparation to zero the instrument.

-

-

Data Acquisition:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of the unknown sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of the unknown sample.

-

Spectroscopic Analysis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the N-alkyl substituent or substitution on the isothiazolinone ring. The spectroscopic techniques described above are crucial for confirming the successful synthesis and purification of these new compounds.

For example, changing the length of the N-alkyl chain would be clearly observable in the ¹H and ¹³C NMR spectra through changes in the integration and chemical shifts of the alkyl protons and carbons. Substitutions on the isothiazolinone ring would lead to distinct changes in the aromatic region of the NMR spectra and may also influence the C=O and C=C stretching frequencies in the IR spectrum. Mass spectrometry would show a different molecular ion peak corresponding to the new molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

A multi-technique spectroscopic approach is indispensable for the unambiguous characterization of this compound and its derivatives. NMR spectroscopy provides the most detailed structural information, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is essential for determining the molecular weight and fragmentation patterns, and UV-Vis spectroscopy is useful for quantitative analysis. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the accurate and reliable analysis of these important biocidal compounds.

References

Environmental fate and toxicity of Octhilinone

An In-depth Technical Guide on the Environmental Fate and Toxicity of Octhilinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OIT), chemically known as 2-octyl-4-isothiazolin-3-one, is a broad-spectrum biocide widely used in industrial and consumer products to control the growth of bacteria, fungi, and algae. Its applications include paints, coatings, adhesives, leather, and metalworking fluids. Given its widespread use, a thorough understanding of its environmental fate and toxicological profile is crucial for assessing its environmental risk and ensuring its safe handling and application. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence, degradation, mobility, and toxicity of this compound.

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes that determine its persistence and distribution in various environmental compartments.

Degradation

This compound is subject to degradation in soil, water, and the atmosphere through biodegradation, hydrolysis, and photolysis.

2.1.1. Biodegradation

Biodegradation is a primary pathway for the dissipation of this compound in the environment. In soil, this compound undergoes rapid primary biodegradation with a half-life of 9.3 days. The principal degradation pathway involves the opening of the isothiazolinone ring and loss of the sulfur atom to form N-octylmalonamic acid, which is then further degraded to octylamine. In aquatic environments, this compound is also biodegradable, with a reported half-life of between 5 and 10 hours under simulated wastewater treatment plant conditions. While it is biodegradable, it may not meet the criteria for "ready biodegradability" due to its toxicity to the microbial inocula used in standard tests.

2.1.2. Hydrolysis

This compound is hydrolytically stable at neutral pH. The hydrolysis half-life at 25°C and pH 7.4 is greater than 80 days.

2.1.3. Photolysis

Vapor-phase this compound is susceptible to degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 10 hours. This suggests that atmospheric transport over long distances is unlikely to be a significant environmental concern.

Environmental Partitioning and Mobility

The partitioning and mobility of this compound in the environment are influenced by its physicochemical properties.

2.2.1. Soil Sorption and Mobility

With an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 840, this compound is expected to have low mobility in soil. This suggests a tendency for the compound to adsorb to soil organic matter and clay particles, reducing its potential to leach into groundwater.

2.2.2. Bioconcentration

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The estimated BCF for this compound in fish is 19, which is considered low. This low BCF value suggests that this compound has a low potential for bioaccumulation in aquatic food webs.

Ecotoxicity

This compound exhibits a broad spectrum of toxicity towards various organisms, a property that is fundamental to its biocidal function but also raises ecotoxicological concerns.

Aquatic Toxicity

This compound is very toxic to aquatic organisms. Acute toxicity values for fish, aquatic invertebrates, and aquatic plants are often below 0.1 mg/L.

3.1.1. Fish

Acute toxicity data for fish species are summarized in the table below.

3.1.2. Aquatic Invertebrates

This compound is also highly toxic to aquatic invertebrates. The 48-hour EC50 for Daphnia magna is reported to be 305 parts per billion.

3.1.3. Algae and Aquatic Plants

Algae and other aquatic plants are particularly sensitive to this compound, which is expected given its use as an algicide.

Terrestrial Toxicity

3.2.1. Birds

Based on acute oral toxicity studies with the Bobwhite quail, this compound is considered moderately to slightly toxic to birds on an acute oral basis. Subacute dietary exposure studies indicate that this compound is slightly to relatively non-toxic to avian species.

3.2.2. Soil Organisms

While used as a fungicide, high concentrations of isothiazolinones can inhibit soil microbial activity, with fungal growth being particularly sensitive.

Mammalian Toxicity

This compound exhibits moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

3.3.1. Acute Toxicity

The acute toxicity of this compound in rats is summarized in the table below.

| Route of Exposure | Endpoint | Value (mg/kg bw) | Species | Classification |

| Oral | LD50 | 550 | Rat | Moderate |

| Dermal | LD50 | 311 | Rat | Toxic |

| Inhalation | LC50 | 0.58 mg/L | Rat | - |

3.3.2. Skin Sensitization

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis in humans.

Mechanism of Toxicity

The primary mechanism of action of this compound and other isothiazolinones is their reactivity with thiol groups (-SH) in proteins and other biomolecules. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiols, leading to the formation of disulfide bonds and the inactivation of essential enzymes. This disruption of cellular machinery and metabolic pathways ultimately leads to cell death. In endothelial cells, this compound has been shown to induce apoptosis, reduce mitochondrial bioenergetic function, and alter the thiol redox status.

Experimental Protocols

The environmental fate and toxicity of this compound are assessed using standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Environmental Fate Testing

-

Ready Biodegradability (OECD 301B): This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms. A solution of the test substance in a mineral medium is inoculated with activated sludge and incubated for 28 days. Biodegradation is determined by measuring the amount of carbon dioxide produced. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO2 production within a 10-day window.

-

Aerobic Mineralization in Surface Water (OECD 309): This simulation test measures the biodegradation of a substance at low concentrations in natural surface water. The test is conducted in the dark under aerobic conditions for up to 60 days, and degradation is followed by analyzing the concentration of the test substance and its transformation products.

-

Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9). The test is conducted in sterile aqueous buffer solutions in the dark at a constant temperature.

Ecotoxicity Testing

-

Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

-

Acute Immobilisation Test for Daphnia sp. (OECD 202): This test determines the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) within a 48-hour exposure.

-

Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).

Mammalian Toxicity Testing

-

Acute Oral Toxicity (OECD 401): This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose to rodents. The animals are observed for up to 14 days for signs of toxicity and mortality.

-

Acute Dermal Toxicity (OECD 402): This test assesses the toxicity of a substance following a single, 24-hour dermal application. The LD50 is determined, and the skin is observed for local effects.

-

Acute Inhalation Toxicity (OECD 403): This guideline describes methods for determining the median lethal concentration (LC50) of a substance in air for a 4-hour exposure period.

Data Presentation

Table 1: Environmental Fate Parameters of this compound

| Parameter | Value | Reference |

| Biodegradation Half-life (Soil) | 9.3 days | |

| Biodegradation Half-life (Water) | 5 - 10 hours | |

| Hydrolysis Half-life (pH 7.4, 25°C) | > 80 days | |

| Atmospheric Half-life | ~10 hours | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 840 | |

| Bioconcentration Factor (BCF) | 19 |

Table 2: Acute Ecotoxicity of this compound

| Organism | Endpoint | Value | Reference |

| Daphnia magna (Water flea) | 48h EC50 | 305 ppb | |

| Bobwhite quail | Acute Oral LD50 | Moderately to slightly toxic | |

| Bobwhite quail | Subacute Dietary LC50 | Slightly to relatively non-toxic |

Table 3: Acute Mammalian Toxicity of this compound (Rat)

| Route | Endpoint | Value | Reference |

| Oral | LD50 | 550 mg/kg bw | |

| Dermal | LD50 | 311 mg/kg bw | |

| Inhalation | LC50 (4h) | 0.58 mg/L |

Visualizations

Diagram 1: Environmental Degradation Pathway of this compound

Caption: Primary biodegradation pathway of this compound in the environment.

Diagram 2: Experimental Workflow for Aquatic Toxicity Testing (OECD 202)

Caption: Generalized workflow for an acute aquatic toxicity test with Daphnia magna.

Diagram 3: Logic Diagram for Environmental Risk Assessment of this compound

Caption: Simplified logic for the environmental risk characterization of this compound.

Conclusion

This compound is an effective biocide that is subject to environmental degradation, primarily through biodegradation. Its low potential for bioaccumulation and low mobility in soil suggest that it is unlikely to persist and biomagnify in the environment. However, its high acute toxicity to aquatic organisms necessitates careful management of its release into aquatic systems. The mechanism of toxicity, centered on thiol reactivity, explains its broad-spectrum biocidal activity. A comprehensive understanding of its environmental fate and toxicity, as outlined in this guide, is essential for its responsible use and for the development of effective risk mitigation strategies.

The Core of Biocidal Action: An In-depth Technical Guide to Octhilinone's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Octhilinone (OIT), a potent isothiazolinone biocide, is widely utilized across various industries for its broad-spectrum antimicrobial properties. Its efficacy stems from a well-defined mechanism of action centered on the disruption of essential cellular processes. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular interactions that drive its biological activity. The guide further outlines key experimental protocols for assessing its effects and visualizes the critical pathways involved in its mode of action.

Structure-Activity Relationship of this compound and its Analogs

The biocidal activity of this compound and related isothiazolinones is intrinsically linked to their chemical structure. Modifications to both the isothiazolinone core and the N-substituent can significantly impact their potency and spectrum of activity.

Key Structural Features Governing Activity:

-

The Isothiazolinone Ring: The electrophilic sulfur atom within the isothiazolinone ring is the cornerstone of its biocidal activity. This reactive center readily interacts with nucleophilic thiol groups present in proteins and other essential biomolecules.

-

N-Substituent: The nature of the substituent at the nitrogen atom (the N-substituent) plays a crucial role in the molecule's lipophilicity and, consequently, its ability to traverse the cell membranes of target organisms. The n-octyl chain of this compound provides a balance of lipophilicity that facilitates its entry into microbial cells.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of isothiazolinone derivatives.

Table 1: N-Substituent Modification and Monoacylglycerol Lipase (MGL) Inhibition

| Compound | N-Substituent | IC50 (nM) for MGL Inhibition |

| This compound Analog 1 | n-Octyl | 151 ± 17 |

| This compound Analog 2 | Oleoyl | 43 ± 8 |

| This compound Analog 3 | Methyl | 239 ± 68 |

Data from PubChem CID 33528. [cite: ]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Type | MIC (ppm) |

| Pseudomonas aeruginosa | Bacterium | 15.6 |

| Escherichia coli | Bacterium | 31.2 |

| Staphylococcus aureus | Bacterium | 3.9 |

| Aspergillus niger | Fungus | 3.9 |

| Penicillium funiculosum | Fungus | 7.8 |

| Chaetomium globosum | Fungus | 7.8 |

| Trichoderma viride | Fungus | 3.9 |

Data from US Patent US4964892A.[1]

Table 3: Structure-Activity Relationship of 5-Chloro-Isothiazolinones against E. coli

| Compound | N-Substituent | MIC (µg/mL) against E. coli BL21 (NDM-1) |

| 5a | 4-chlorophenyl | <0.032 |

| Meropenem (Control) | - | 256 |

This data highlights the significant increase in potency with a 5-chloro substitution on the isothiazolinone ring and an N-aryl substituent.[2]

Core Mechanism of Action: Thiol Reactivity and Cellular Disruption

The primary mechanism of action for this compound involves the chemical modification of thiol groups (-SH) in proteins and small molecules like glutathione (B108866) (GSH).[2][3] This interaction disrupts numerous cellular processes, ultimately leading to cell death.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound induces apoptosis via thiol modification and mitochondrial pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow:

References

- 1. Quantitative Structure–Activity Relationship Analysis of Isosteviol-Related Compounds as Activated Coagulation Factor X (FXa) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

CAS number 26530-20-1 chemical information and safety data

An In-depth Technical Guide to 2-Octyl-2H-isothiazol-3-one (CAS: 26530-20-1)

This technical guide provides comprehensive chemical and safety information for 2-Octyl-2H-isothiazol-3-one (OIT), a broad-spectrum biocide. Intended for researchers, scientists, and drug development professionals, this document details its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

2-Octyl-2H-isothiazol-3-one, also known as Octhilinone, is a member of the isothiazolinone class of compounds.[1][2] It is widely utilized as a preservative and fungicide in various industrial applications.[1][3] The lipophilic n-octyl side chain enhances its ability to traverse cell membranes, enabling it to reach intracellular targets.[1]

| Identifier | Value |

| CAS Number | 26530-20-1 |

| Molecular Formula | C₁₁H₁₉NOS[2][4] |

| Molecular Weight | 213.34 g/mol [2][4] |

| Appearance | Yellow solid or clear dark amber liquid[2][5] |

| Melting Point | 23 °C[6] |

| Boiling Point | 120 °C at 248°F[4] |

| Flash Point | 138 °C[6] |

| Solubility | Slightly soluble in water; soluble in organic solvents[7] |

| Synonyms | This compound, 2-Octyl-4-isothiazolin-3-one, 2-n-Octyl-4-isothiazolin-3-one, 2-Octyl-3-isothiazolone[2][8] |

Safety and Hazard Information

This compound is classified as a hazardous substance with significant acute toxicity, corrosive properties, and environmental hazards.[2][9] It is crucial to handle this chemical with appropriate personal protective equipment and to follow all safety precautions outlined in the safety data sheet.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[8][9] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[8][10] |

| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled[8][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[9][10] |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction[9][10] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[9] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[8][9] |

Toxicological Data

| Endpoint | Value | Species |

| LD₅₀ (Oral) | 125 - 794 mg/kg bw[10][11] | Rat |

| LD₅₀ (Dermal) | 311 mg/kg bw[10][11] | Rat |

| LC₅₀ (Inhalation) | 0.27 - 0.58 mg/L (4h)[9][10] | Rat |

| EC₅₀ (Aquatic) | 0.42 mg/L (48h)[12] | Daphnia |

Mechanism of Action

The primary biocidal activity of this compound stems from its ability to react with thiol groups.[1] The electrophilic sulfur atom of the isothiazolinone ring readily interacts with nucleophilic sulfhydryl (-SH) groups found in cysteine residues of proteins and in glutathione (B108866) (GSH).[1] This interaction leads to a rapid inhibition of microbial growth and metabolism, culminating in irreversible cell damage and death.[1] Another reported mechanism is the inhibition of nucleic acid synthesis (DNA/RNA).[3]

Experimental Protocols

Detailed methodologies for key toxicological and efficacy assessments are based on internationally recognized guidelines and standard laboratory procedures.

Acute Oral Toxicity Assessment (OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.[5]

-

Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (usually females) are used.[3][5]

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.[3][5]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[3][5] Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[3]

-

Endpoint: The results allow for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[1][5]

Skin Sensitization Assessment (Murine Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[7]

-

Principle: The assay measures lymphocyte proliferation in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.[10]

-

Animal Selection: Typically, female CBA/J or CBA/Ca mice are used.[10]

-

Dose Preparation and Application: At least three concentrations of the test substance in a suitable vehicle, along with a vehicle control and a positive control, are prepared. 25 µL of the substance is applied to the dorsum of each ear for three consecutive days.[10]

-

Proliferation Measurement: On day 6, a radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously. After 5 hours, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured.[10]

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 indicates that the substance is a skin sensitizer.[10]

In Vitro Glutathione Depletion Assay

This assay is used to assess the reactivity of electrophilic chemicals with glutathione, a key aspect of this compound's mechanism of action.

-

System Preparation: The assay can be performed using rat or human liver microsomes or cultured cells (e.g., hepatocytes).[6][13]

-

Treatment: The biological system is incubated with various concentrations of the test substance for a defined period.[14]

-